1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Overview
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is an organic compound with the molecular formula C14H19BO3 and a molecular weight of 246.11 g/mol . This compound is characterized by the presence of a boronic ester group, which is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
This compound is a derivative of boronic acid and is often used as a reagent in organic synthesis .
Mode of Action
The compound, being a boronic acid derivative, is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivatives (like our compound) react with various organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound participates are crucial in the synthesis of various biologically active compounds .
Result of Action
As a boronic acid derivative, this compound doesn’t have a direct biological effect. Instead, it’s used as a building block in the synthesis of various organic compounds, some of which may have significant biological activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be stable under normal temperatures and pressures but may decompose under high heat . It’s also recommended to be stored under inert gas to prevent reactions with air .
Preparation Methods
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone can be compared with other boronic esters such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an amino group instead of a carbonyl group, making it useful in different types of coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains an aldehyde group, which can undergo different types of reactions compared to the ethanone derivative.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring, which can participate in various coordination chemistry reactions.
The uniqueness of this compound lies in its combination of a boronic ester and a carbonyl group, making it versatile for a wide range of synthetic applications.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATKIZWNRQGSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375250 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-81-1 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171364-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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